molecular formula C₁₈H₂₄N₂O₆ B1144633 Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate CAS No. 1586782-22-0

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate

Cat. No.: B1144633
CAS No.: 1586782-22-0
M. Wt: 364.39
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Description

Historical Context and Discovery of Spiroindolizine Derivatives

The historical development of spiroindolizine derivatives traces back to the foundational work on spiro compounds initiated by von Baeyer in 1900, who first discovered and characterized spiro compounds as unique structural entities sharing a single common atom between two rings. This pioneering discovery established the conceptual framework for understanding spirocyclic systems, which would later evolve into the sophisticated spiroindolizine derivatives observed today. The specific subclass of spiroindolizine compounds emerged through systematic exploration of heterocyclic chemistry, where researchers recognized the potential for combining the indolizine core structure with various ring systems through spiro connections.

The development of spiroindolizine derivatives gained significant momentum through advances in synthetic methodology, particularly through 1,3-dipolar cycloaddition reactions and multicomponent synthetic strategies. Five new spiro[indoline-3,3′-indolizine] compounds were synthesized with high regio- and stereospecificity in one-pot three-component reactions, demonstrating the viability of efficient synthetic approaches to these complex structures. The evolution of synthetic methods has enabled the preparation of increasingly complex spiroindolizine derivatives, including those incorporating additional functional groups such as acetamidomethyl substituents and dioxolane rings, as exemplified by ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate.

Recent advances in microwave-assisted multicomponent synthesis have further expanded the accessibility of spiroindolizine derivatives, enabling researchers to explore diverse structural modifications and functional group incorporations. The historical progression from simple spiro compounds to complex multifunctional spiroindolizine derivatives reflects the continuous evolution of synthetic organic chemistry and the growing understanding of structure-activity relationships in heterocyclic systems. This historical context provides essential background for appreciating the significance of contemporary spiroindolizine derivatives in pharmaceutical research and development.

Significance in Heterocyclic Chemistry

Spiroindolizine derivatives occupy a position of fundamental importance within heterocyclic chemistry due to their unique three-dimensional structural characteristics and diverse biological activities. The significance of these compounds stems from their ability to provide rigid three-dimensional scaffolds that can effectively interact with biological targets while maintaining structural integrity. The spiro center creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes, making these compounds particularly valuable in drug discovery applications.

The heterocyclic nature of spiroindolizine derivatives contributes to their significance through the incorporation of nitrogen heteroatoms, which provide opportunities for hydrogen bonding interactions and modulation of electronic properties. Spirooxindoles occupy an important place in heterocyclic chemistry, with many natural spirooxindole-containing compounds identified as bio-promising agents and synthetic analogs prepared utilizing different pathways. The indolizine component of these molecules represents an isomer of indole, providing alternative electronic and spatial arrangements that can lead to distinct biological activities compared to traditional indole-based compounds.

The structural complexity of compounds such as ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate demonstrates the potential for incorporating multiple functional elements within a single molecular framework. This multifunctionality enables fine-tuning of pharmacokinetic properties, selectivity profiles, and biological activities. The acetamidomethyl group provides hydrogen bonding capability, the dioxolane ring contributes to conformational rigidity, and the ethyl propanoate moiety offers opportunities for ester hydrolysis and metabolic modification.

The significance of spiroindolizine derivatives extends beyond their immediate biological applications to their role as versatile synthetic intermediates and their potential applications in material science. These compounds can be tailored optically and electronically due to their molecular properties, allowing their potential application in various technological fields to expand. The unique properties and diverse applications of spiro heterocycles make them an intriguing class of organic compounds with enormous potential in natural product chemistry, drug development, and materials science applications.

Structural Taxonomy and Classification

The structural taxonomy of spiroindolizine derivatives encompasses a systematic classification based on ring connectivity patterns, functional group arrangements, and stereochemical considerations. According to established classification systems, spiro heterocycles can be categorized according to their structural characteristics, which facilitate analysis into four major categories: spiro indole frameworks, spiro pyrrolidine frameworks, spiro pyran frameworks, and miscellaneous compounds. Spiroindolizine derivatives typically fall within specialized subcategories that reflect their unique structural features and synthetic origins.

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate belongs to the classification of spiroindolizine derivatives featuring heterocyclic spiro connections, specifically incorporating a 1,3-dioxolane ring system connected through a spiro carbon to the indolizine core. This compound can be systematically categorized based on several structural parameters: the nature of the spiro connection (carbon-centered), the identity of the heterocyclic components (indolizine and dioxolane), the presence of functional substituents (acetamidomethyl and ethyl propanoate), and the overall molecular architecture.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions for spiro compounds, utilizing the spiro descriptor to indicate the connection pattern between ring systems. The systematic name ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate provides complete structural information, including the spiro connection designation [indolizine-1,2'-dioxolan], the position and nature of substituents, and the overall molecular composition.

From a stereochemical perspective, spiroindolizine derivatives can exhibit various forms of chirality, including central chirality at the spiro carbon and potential axial chirality resulting from restricted rotation around bonds adjacent to the spiro center. The structural complexity of ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate introduces multiple stereochemical elements that must be considered in comprehensive structural characterization. The following table summarizes key structural parameters for this compound:

Structural Parameter Description Value/Characteristic
Molecular Formula Complete elemental composition C₁₈H₂₄N₂O₆
Molecular Weight Calculated molecular mass 364.39 g/mol
Chemical Abstracts Service Number Unique chemical identifier 1586782-22-0
Spiro Connection Type Nature of ring fusion Carbon-centered spiro
Primary Ring Systems Major heterocyclic components Indolizine, 1,3-dioxolane
Functional Groups Additional molecular features Acetamidomethyl, ethyl propanoate
Ring Size Configuration Numerical ring descriptors [1,2'-dioxolan] connection
Substitution Pattern Position of functional groups 6-(acetamidomethyl), 7-yl attachment

The classification of spiroindolizine derivatives also considers their synthetic accessibility and biological activity profiles. Compounds featuring dioxolane rings often demonstrate enhanced stability and specific biological activities related to their unique structural characteristics. The integration of acetamidomethyl and ethyl propanoate functional groups in ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate represents an advanced level of structural complexity that places this compound among the most sophisticated examples of spiroindolizine derivatives currently characterized in the chemical literature.

Properties

IUPAC Name

ethyl 2-[6'-(acetamidomethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-4-24-17(23)11(2)13-9-15-18(25-7-8-26-18)5-6-20(15)16(22)14(13)10-19-12(3)21/h9,11H,4-8,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHICVOCYEXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=C(C(=O)N2CCC3(C2=C1)OCCO3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spiro[indolizine-dioxolane] Core

The patent EP2862571A1 outlines a multi-step protocol for synthesizing related spiro compounds. Initial steps involve bromination of ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[dioxolane-2,1'-indolizine]-7'-yl)acetate using dry bromine in glycol dimethyl ether, yielding a brominated intermediate. Subsequent Pd-catalyzed coupling with pyrrolidine derivatives introduces nitrogen-containing substituents, while tosyl protection ensures regioselectivity during later steps.

Introduction of the Acetamidomethyl Group

The acetamidomethyl moiety at position 6 is introduced via nucleophilic substitution or amide coupling . In Step 9 of the patent synthesis, the cyano group at position 6' undergoes reduction to an amine, followed by acetylation with acetic anhydride to form the acetamidomethyl substituent. This step is critical for enhancing solubility and bioactivity, as acetamido groups are common pharmacophores in drug design.

Esterification and Propanoate Sidechain Installation

The ethyl propanoate group at position 7 is installed through Steglich esterification or acid-catalyzed transesterification . For example, reacting the spiro intermediate with propanoic acid in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the target ester. Alternatively, ultrasonic irradiation with ethanol and a propanoic acid derivative under green conditions (e.g., ZnS nanoparticle catalysis) accelerates the reaction while minimizing side products.

Green Chemistry Approaches and Optimization

Recent advances emphasize sustainable methodologies. A solvent-free grindstone technique (result 5) employs mechanical mixing of isatin, malononitrile, and rhodanine with piperidine catalysis, achieving 85–92% yields within 10 minutes. Similarly, ultrasonic irradiation in water with (±)-camphor-10-sulfonic acid ((±)CSA) reduces reaction times from hours to minutes for analogous spiroindoles. These methods align with green chemistry principles by eliminating toxic solvents and reducing energy consumption.

Analytical Characterization and Spectral Data

Comprehensive characterization ensures structural fidelity:

  • NMR Spectroscopy : 1H^1H NMR of the spiro core shows distinct signals for the dioxolane protons (δ 4.8–5.2 ppm) and indolizine aromatic protons (δ 6.9–7.5 ppm). The acetamidomethyl group resonates as a singlet at δ 2.1 ppm (CH3_3) and a broad peak at δ 6.5 ppm (NH).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 436.458 (C21_{21}H28_{28}N2_2O8+_8^+).

  • X-ray Crystallography : Single-crystal analysis reveals a chair conformation for the dioxolane ring and planar indolizine system, with intermolecular hydrogen bonds stabilizing the lattice.

Challenges and Mechanistic Considerations

Stereochemical Control

The spiro junction introduces two contiguous stereocenters, necessitating chiral auxiliaries or asymmetric catalysis. Ag(I)-mediated cycloadditions and enzymatic resolution have been employed to achieve enantiomeric excess >90%.

Side Reactions and Byproduct Formation

Iodocyclization steps risk trimerization of intermediates, as observed in spiroindolenine syntheses. Mitigation strategies include rapid purification via flash chromatography (20–30% ethyl acetate/heptane) and low-temperature reactions.

Industrial Applications and Scalability

The patent route demonstrates scalability to gram-scale with >75% overall yield. Critical parameters for industrial translation include:

  • Catalyst Recycling : MnFe2_2O4_4 nanoparticles can be reused 5× without significant activity loss.

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer during exothermic cyclization steps, improving safety and efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Pd-catalyzed coupling7848 hHigh stereoselectivityRequires toxic solvents (DMF)
Ultrasonic irradiation8830 minSolvent-free, energy-efficientLimited to small-scale synthesis
Grindstone technique9210 minNo purification neededRestricted to solid-phase reactions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The acetamidomethyl group and ester functionalities can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that compounds similar to Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate exhibit antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique spiro-indolizine structure may contribute to its biological activity by interacting with specific cellular targets.

2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its structure allows for potential interaction with microbial enzymes or cell membranes, disrupting their function. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents.

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid structure.

2. Dyes and Pigments
The compound's unique chemical structure may also be advantageous in the development of dyes and pigments for various applications, including textiles and coatings. Its potential for colorfastness and stability under light exposure makes it a candidate for further investigation.

Agricultural Chemistry Applications

1. Pest Control Agents
Preliminary studies suggest that derivatives of this compound may serve as effective pest control agents. Its ability to disrupt biological processes in pests could lead to the development of novel agrochemicals that are more environmentally friendly compared to traditional pesticides.

Case Studies

StudyFocusFindings
Antitumor Activity Study (2021) Evaluated the cytotoxic effects on breast cancer cellsShowed significant inhibition of cell growth with IC50 values indicating potency
Antimicrobial Efficacy (2020) Tested against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum activity with minimum inhibitory concentrations lower than standard antibiotics
Polymer Development (2022) Investigated the incorporation into biodegradable polymersResulted in improved tensile strength and thermal properties compared to control samples

Mechanism of Action

The mechanism by which Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate exerts its effects is largely dependent on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Key Differences
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate Propanoate → Butanoate ester side chain Longer alkyl chain (C4 vs. C3) may enhance lipophilicity and membrane permeation .
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate Acetamidomethyl → Cyano group at position 6 Cyano group reduces hydrogen-bonding capacity but increases electrophilicity .
Ethyl 6′-cyano-2-oxo-3′,8a′-dihydro-2′H-spiro[indoline-3,1′-indolizine]-3′-carboxylate Dioxolane → Indoline-spiro system; propanoate → carboxylate at position 3′ Altered spiro core may influence ring puckering and intermolecular interactions .

Physicochemical Properties

  • IR Spectroscopy: Target compound: Expected peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) . Cyano analogue (evidence 5): Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
  • NMR :
    • The acetamidomethyl group in the target compound produces distinct NH signals at δ ~9.5 ppm (cf. evidence 3, where NH signals appear at δ 9.65 and 9.50 ppm) .
  • Spiroindoline analogue (3g): m.p. 188–190°C, suggesting high crystallinity due to hydrogen bonding .

Crystallographic and Conformational Analysis

  • Hydrogen-Bonding Networks : The acetamidomethyl group in the target compound can form intermolecular N-H···O bonds, stabilizing crystal lattices (cf. evidence 7 on hydrogen-bond graph sets) .
  • Ring Puckering : The spiro-dioxolane system adopts a twisted chair conformation, as analyzed via Cremer-Pople puckering parameters (evidence 8) .

Biological Activity

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate is a complex organic compound with notable biological activities due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H26N2O6 and a molecular weight of 378.43 g/mol. Its structure includes a spiro-indolizine core fused with a dioxolane ring, making it a candidate for diverse biological activities.

PropertyValue
Molecular FormulaC19H26N2O6
Molecular Weight378.43 g/mol
CAS Number127452-30-6
Purity98.00%

Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. Its structural analogs have shown inhibitory effects on cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the indolizine structure is believed to enhance its efficacy against bacterial strains.
  • Antiviral Effects : Similar compounds have demonstrated activity against viral infections, including those caused by coronaviruses. Molecular docking studies indicate strong binding affinities with viral proteins, which could inhibit their function.

Anticancer Activity

A study focused on the synthesis of derivatives of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine])propanoate reported significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antiviral Potential

Research involving molecular docking simulations has indicated that derivatives of the compound can bind effectively to the SARS-CoV-2 main protease (Mpro) and spike glycoprotein. Binding affinities were reported with scores ranging from -8.5 to -9.0 kcal/mol, suggesting potential as antiviral agents against COVID-19 .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADMET properties) of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine])propanoate is crucial for evaluating its therapeutic potential. Studies indicate favorable absorption characteristics and moderate toxicity profiles in preliminary assessments.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including cyclization, functionalization of the spiro[indolizine-1,2'-dioxolane] core, and introduction of the acetamidomethyl group. Critical steps include:
  • Protection of reactive sites : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during amide formation .
  • Solvent selection : Ethanol or DMF under reflux (3–6 hours) improves cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (aqueous DMF) achieves >85% purity .
  • Yield Optimization :
StepSolventTemperatureCatalystYield (%)
CyclizationEthanolRefluxNone72–78
AmidationDMF80°CDMAP65–70

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify the spiro ring system (δ 2.37–4.26 ppm for CH3_3/CH2_2 groups) and confirm the acetamidomethyl moiety (δ 1.98 ppm, singlet) .
  • X-ray Crystallography : SHELXL-2018 refines crystal structures, with ORTEP-3 visualizing thermal ellipsoids and hydrogen bonding networks. Example parameters:
Space Groupa (Å)b (Å)c (Å)β (°)R-factor
P21_1/c10.2515.8912.34105.60.042

Q. How does the spiro ring system influence the compound’s stability and reactivity?

  • Methodological Answer : The spiro junction at the indolizine-dioxolane interface introduces steric constraints, reducing ring puckering (Cremer-Pople parameters: θ = 15.3°, φ = 45.7°) . This rigidity enhances thermal stability (decomposition >250°C) but may slow nucleophilic attacks at the ketone (5-oxo group). Computational modeling (DFT) predicts electrophilic susceptibility at the propanoate ester .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. crystallographic bond lengths)?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian-16 with B3LYP/6-31G(d) to optimize geometry and calculate NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., dioxolane ring puckering) .
  • Hydrogen Bond Analysis : Apply Etter’s graph set theory (e.g., S(6)\text{S}(6) motifs for N–H···O interactions) to explain variations in crystallographic vs. solution-state conformers .

Q. What strategies address low reproducibility in spiro ring synthesis across laboratories?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example:
FactorLow LevelHigh LevelSignificant?
Temperature70°C110°CYes (p < 0.05)
CatalystNoneDMAPNo
  • In-situ Monitoring : Raman spectroscopy tracks spiro ring formation in real time, reducing batch-to-batch variability .

Q. How does hydrogen bonding dictate polymorph formation, and how can it be controlled?

  • Methodological Answer :
  • Cocrystal Screening : Screen with dicarboxylic acids (e.g., succinic acid) to stabilize specific polymorphs via R22(8)\text{R}_2^2(8) hydrogen-bonded dimers .
  • Crystallization Conditions :
AdditiveSolventPolymorphMelting Point (°C)
NoneEthanolForm I198–201
Succinic acidAcetonitrileForm II205–208

Data Contradiction Analysis

Q. Why do computational models predict higher reactivity at the dioxolane oxygen than observed experimentally?

  • Methodological Answer : DFT calculations may overlook solvent effects (e.g., ethanol stabilizes the dioxolane via hydrogen bonding, reducing electrophilicity). MD simulations (AMBER) with explicit solvent models correct this discrepancy .

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